N-(2-bromo-4,6-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
Overview
Description
N-(2-bromo-4,6-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a bromine atom, two fluorine atoms, and an isoxazole ring
Preparation Methods
The synthesis of N-(2-bromo-4,6-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine and fluorine atoms: This step often involves halogenation reactions using reagents such as bromine and fluorine sources.
Coupling reactions: The final step involves coupling the isoxazole ring with the phenyl and carboxamide groups using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2-bromo-4,6-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide undergoes various types of chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-bromo-4,6-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-bromo-4,6-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:
- N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
These compounds share similar structural features, such as the presence of bromine and fluorine atoms, but differ in other functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF2N2O2/c1-9-14(15(22-24-9)10-5-3-2-4-6-10)17(23)21-16-12(18)7-11(19)8-13(16)20/h2-8H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFLAAXXXUMOSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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